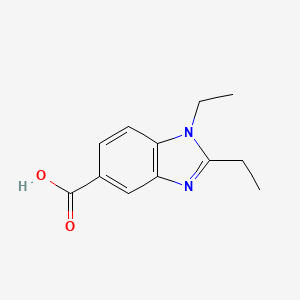
1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic aromatic compound. It belongs to the class of benzimidazoles, which are known for their diverse biological and chemical properties. This compound features a benzene ring fused to an imidazole ring, with ethyl groups at the 1 and 2 positions and a carboxylic acid group at the 5 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid typically involves the condensation of 1,2-diaminobenzene with ethyl glyoxalate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The final product is obtained after hydrolysis and purification steps.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of this compound derivatives with carboxylic acid or aldehyde groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate receptor activity, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl-1H-1,3-benzodiazole-5-carboxylic acid
- 1,2-Diethyl-1H-1,3-benzodiazole-4-carboxylic acid
- 1,2-Diethyl-1H-1,3-benzodiazole-6-carboxylic acid
Uniqueness
1,2-Diethyl-1H-1,3-benzodiazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of ethyl groups at the 1 and 2 positions and a carboxylic acid group at the 5 position provides distinct properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1,2-diethylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-3-11-13-9-7-8(12(15)16)5-6-10(9)14(11)4-2/h5-7H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
QSQVOKSIDSIGES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1CC)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















